
6-(Hydroxymethyl)-5-methylnicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Hydroxymethyl)-5-methylnicotinic acid is a derivative of nicotinic acid, characterized by the presence of a hydroxymethyl group at the 6th position and a methyl group at the 5th position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Hydroxymethyl)-5-methylnicotinic acid typically involves the functionalization of nicotinic acid derivatives. One common method is the hydroxymethylation of 5-methylnicotinic acid using formaldehyde under basic conditions. The reaction proceeds via the formation of a hydroxymethyl intermediate, which is subsequently oxidized to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroxymethylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium or platinum may be employed to enhance the reaction rate and selectivity.
化学反应分析
Types of Reactions
6-(Hydroxymethyl)-5-methylnicotinic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 6-Carboxy-5-methylnicotinic acid.
Reduction: 6-(Hydroxymethyl)-5-methylnicotinol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
6-(Hydroxymethyl)-5-methylnicotinic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
作用机制
The mechanism of action of 6-(Hydroxymethyl)-5-methylnicotinic acid involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound may act as a ligand for certain receptors, modulating signaling pathways and cellular responses.
相似化合物的比较
Similar Compounds
Nicotinic acid: Lacks the hydroxymethyl and methyl groups, making it less versatile in certain applications.
5-Methylnicotinic acid:
6-Hydroxymethylpyridine: Lacks the carboxylic acid group, limiting its use in certain chemical reactions.
Uniqueness
6-(Hydroxymethyl)-5-methylnicotinic acid is unique due to the presence of both the hydroxymethyl and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
属性
分子式 |
C8H9NO3 |
|---|---|
分子量 |
167.16 g/mol |
IUPAC 名称 |
6-(hydroxymethyl)-5-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H9NO3/c1-5-2-6(8(11)12)3-9-7(5)4-10/h2-3,10H,4H2,1H3,(H,11,12) |
InChI 键 |
IBLFCIGGEHOXHU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CN=C1CO)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


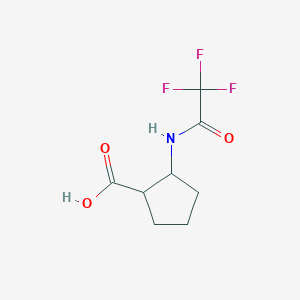
![tert-Butyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B13658748.png)
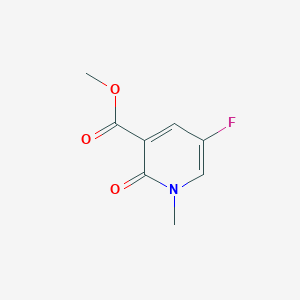
![Ethyl 7-Chlorobenzo[c]isoxazole-3-carboxylate](/img/structure/B13658764.png)
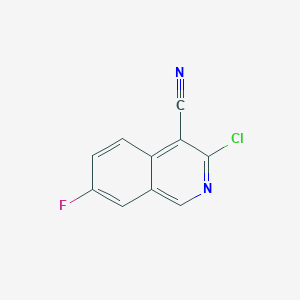
![Ethyl 5-hydroxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13658769.png)

![Ethyl 3-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B13658783.png)
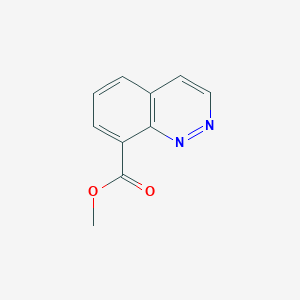
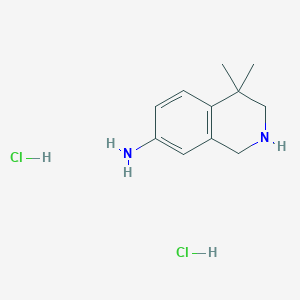
![Tert-butyl 7-(1-phenylethyl)-3,7-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B13658795.png)
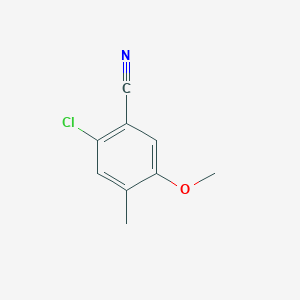

![2-Methyl-4H-naphtho[2,3-d][1,3]oxazin-4-one](/img/structure/B13658828.png)
